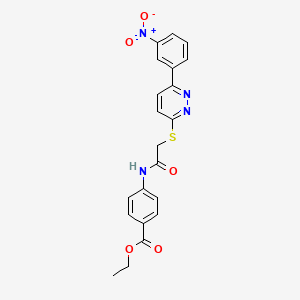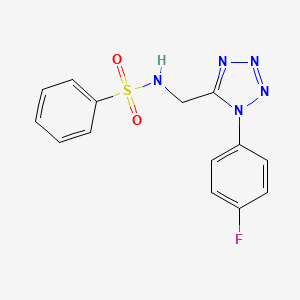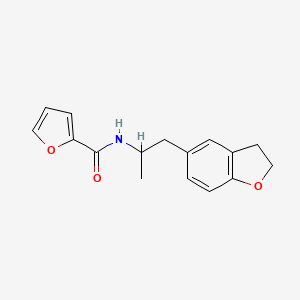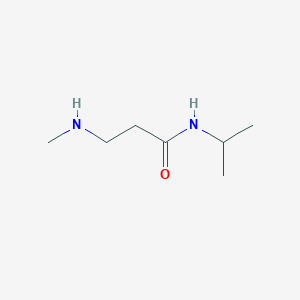
N-isopropyl-3-(methylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-isopropyl-3-(methylamino)propanamide” is a chemical compound that is a mono-substituted amide . It is the amide of propanoic acid . The chemical formula is C4H9NO .
Synthesis Analysis
The synthesis of such compounds often involves the use of chiral sulfinamides, which are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . Protodeboronation of pinacol boronic esters is also a method used in the synthesis of similar compounds .Molecular Structure Analysis
The molecular structure of “N-isopropyl-3-(methylamino)propanamide” can be represented by the formula C4H9NO . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Organic compounds of the amide group, such as “N-isopropyl-3-(methylamino)propanamide”, can react in many different organic processes to form other useful compounds for synthesis . For example, propanamide, a similar compound, can participate in a Hoffman rearrangement to produce ethylamine gas .Wissenschaftliche Forschungsanwendungen
1. Drug Delivery Systems
Poly(N-isopropyl acrylamide) (PNIPAM), a derivative of N-isopropylacrylamide, is extensively studied for drug delivery applications. Its thermoresponsive properties make it an ideal candidate for controlled drug release systems (Convertine et al., 2004).
2. Bioengineering and Biotechnology
N-isopropylacrylamide copolymers are significant in bioengineering and biotechnology. They are used in cell and enzyme immobilization, gene delivery, bioconjugation, and protein dehydration processes (Rzaev et al., 2007).
3. Biological Cell Detachment
Poly(N-isopropyl acrylamide) substrates are utilized for the nondestructive release of biological cells and proteins, which is crucial in studies of the extracellular matrix, cell sheet engineering, and tissue transplantation (Cooperstein & Canavan, 2010).
4. Fluorescent Molecular Thermometers
Combining the phase transition properties of poly(N-isopropylacrylamide) and the fluorescence properties of benzofurazans has led to the development of sensitive fluorescent molecular thermometers. These are useful in various temperature sensing applications (Uchiyama et al., 2003).
5. Electrocatalytic Synthesis
Nitrogen-doped carbons derived from ionic liquids containing N-isopropyl groups show promising applications in electrocatalytic synthesis, such as the production of hydrogen peroxide (Fellinger et al., 2012).
6. Food Safety Analysis
Innovative methods using N-isopropylacrylamide-based polymers have been developed for the extraction and analysis of acrylamide in food samples, critical for ensuring food safety (Bagheri et al., 2019).
7. Astronomical Chemistry
N-methylformamide, closely related to N-isopropyl-3-(methylamino)propanamide, has been tentatively detected in interstellar space. Its presence suggests complex organic chemistry in astronomical environments (Belloche et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(methylamino)-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-6(2)9-7(10)4-5-8-3/h6,8H,4-5H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGOQFFYNQWCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-3-(methylamino)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2744627.png)
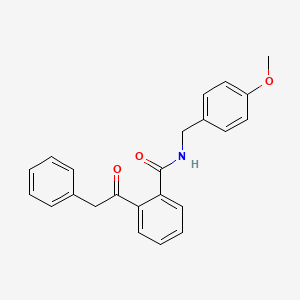
![Methyl 2-[2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2744632.png)
![4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline](/img/structure/B2744634.png)
![ethyl 4-((4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-4-oxobutanoate](/img/structure/B2744635.png)
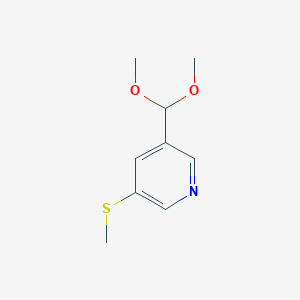
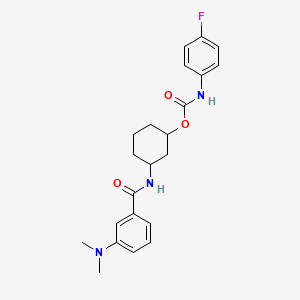
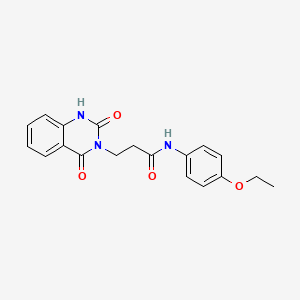
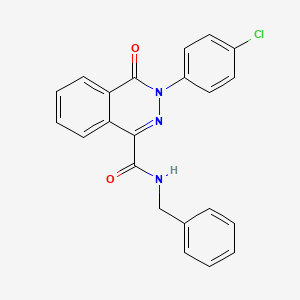
![N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2744642.png)
